molecular formula C20H21NO4 B4993142 methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate

methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate

Cat. No. B4993142
M. Wt: 339.4 g/mol
InChI Key: RKLTXQVJSYGVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication. It has also been reported to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate in lab experiments is its potential as a fluorescent probe, which can be used for imaging and detection of biomolecules. Another advantage is its observed anticancer, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential as a therapeutic agent. Another direction is to explore its potential as a fluorescent probe for imaging and detection of biomolecules. Additionally, research can focus on optimizing its synthesis method to improve yield and reduce cost. Finally, further studies can be conducted to evaluate its safety and efficacy in vivo.

Synthesis Methods

Methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzoic acid with 2-naphthol to form 4-(2-naphthyloxy)benzoic acid, which is then reacted with acetic anhydride to form methyl 4-(2-naphthyloxy)benzoate. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to form the final product.

Scientific Research Applications

Methyl 4-{[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]amino}benzoate has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery, where it has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential as a fluorescent probe for imaging and detection of biomolecules.

properties

IUPAC Name

methyl 4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-20(23)15-6-9-17(10-7-15)21-19(22)13-25-18-11-8-14-4-2-3-5-16(14)12-18/h6-12H,2-5,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLTXQVJSYGVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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